Triphenylsulfonium 1-((3-hydroxyadamantyl)methoxycarbonyl)difluoromethanesulfonate

Description

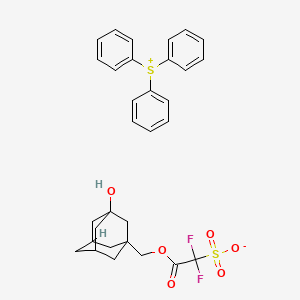

Triphenylsulfonium 1-((3-hydroxyadamantyl)methoxycarbonyl)difluoromethanesulfonate is a sulfonium salt characterized by a complex molecular architecture. Its structure integrates a triphenylsulfonium cation paired with a sulfonate anion containing a hydroxyadamantyl moiety and a difluoromethanesulfonate group. This compound is primarily used in advanced photoresist formulations for semiconductor lithography due to its photoacid-generating (PAG) capabilities.

Key structural features include:

- Triphenylsulfonium cation: Provides stability and efficient photo-decomposition under UV irradiation.

- Hydroxyadamantyl group: Improves solubility in organic matrices and resistance to plasma etching.

- Difluoromethanesulfonate anion: Enhances acidity generation upon irradiation, critical for patterning resolution .

Properties

CAS No. |

912290-04-1 |

|---|---|

Molecular Formula |

C31H32F2O6S2 |

Molecular Weight |

602.7 g/mol |

IUPAC Name |

1,1-difluoro-2-[(3-hydroxy-1-adamantyl)methoxy]-2-oxoethanesulfonate;triphenylsulfanium |

InChI |

InChI=1S/C18H15S.C13H18F2O6S/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;14-13(15,22(18,19)20)10(16)21-7-11-2-8-1-9(3-11)5-12(17,4-8)6-11/h1-15H;8-9,17H,1-7H2,(H,18,19,20)/q+1;/p-1 |

InChI Key |

MMTQYTFKDNOQOV-UHFFFAOYSA-M |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)O)COC(=O)C(F)(F)S(=O)(=O)[O-].C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of this compound generally involves two key components:

- Triphenylsulfonium chloride (the sulfonium cation source)

- Difluoromethanesulfonate anion precursor functionalized with the 3-hydroxyadamantyl methoxycarbonyl group

The synthetic route is designed to couple these components under controlled conditions to yield the target sulfonium salt with high purity and yield.

Detailed Synthetic Steps

Synthesis of the Anion Precursor

The anion precursor, 1-((3-hydroxyadamantyl)methoxycarbonyl)difluoromethanesulfonate, is prepared by attaching the 3-hydroxyadamantyl methoxycarbonyl group to a difluoromethanesulfonate backbone. This step involves esterification or carbonyloxy functionalization reactions on the adamantyl alcohol derivative with difluoromethanesulfonyl reagents.Formation of the Sulfonium Salt

The triphenylsulfonium chloride is reacted with the prepared anion precursor in an appropriate solvent system. The reaction mixture is stirred under controlled temperature and time to facilitate ion exchange, replacing the chloride anion with the difluoromethanesulfonate anion bearing the adamantyl group.Isolation and Purification

The resulting this compound is isolated by filtration or crystallization. Further purification steps such as recrystallization or washing may be employed to remove residual impurities and byproducts.

Reaction Conditions and Parameters

| Step | Conditions | Notes |

|---|---|---|

| Anion precursor synthesis | Esterification/carbonylation, mild heating | Use of difluoromethanesulfonyl chloride or equivalent reagents |

| Sulfonium salt formation | Room temperature to mild heating, stirring | Solvent: typically polar aprotic solvents like acetonitrile or dichloromethane |

| Purification | Filtration, recrystallization | Ensures removal of unreacted starting materials and salts |

The reaction parameters such as temperature, solvent choice, and stoichiometry are optimized to maximize yield and purity while minimizing side reactions.

Analytical Characterization and Research Findings

Structural Confirmation

- NMR Spectroscopy : Confirms the presence of the adamantyl methoxycarbonyl group and triphenylsulfonium moiety.

- Mass Spectrometry : Confirms molecular weight (602.7 g/mol) consistent with the expected formula.

- Elemental Analysis : Validates the composition of C, H, F, O, and S elements.

- X-ray Crystallography : Occasionally used to confirm the crystalline structure of the salt.

Functional Performance in Photolithography

- Upon UV exposure, the compound efficiently generates strong acid through photolysis of the sulfonium salt.

- The acid catalyzes solubility changes in photoresist polymers, enabling high-resolution patterning.

- Modifications to the adamantyl moiety have been studied to enhance acid strength, thermal stability, and compatibility with various resist matrices.

Comparative Notes on Related Compounds

- Analogous compounds such as triphenylsulfonium 4-oxo-1-adamantyloxycarbonyldifluoromethanesulfonate have been characterized with similar synthetic approaches but differ in the adamantyl substitution pattern and molecular weight (~586.7 g/mol).

- These variations impact the photochemical efficiency and resist performance, guiding the selection of PAGs for specific lithographic processes.

Summary Table of Preparation and Properties

| Aspect | Description |

|---|---|

| Starting Materials | Triphenylsulfonium chloride, 3-hydroxyadamantyl methoxycarbonyl difluoromethanesulfonate precursor |

| Key Reaction | Ion exchange reaction to form sulfonium salt |

| Solvents Used | Polar aprotic solvents (e.g., acetonitrile, dichloromethane) |

| Reaction Conditions | Mild heating or room temperature, stirring |

| Purification Methods | Filtration, recrystallization |

| Analytical Techniques | NMR, MS, elemental analysis, X-ray crystallography |

| Molecular Weight | 602.7 g/mol |

| Functional Application | Photoacid generator in photoresists for photolithography |

Chemical Reactions Analysis

Triphenylsulfonium 1-((3-hydroxyadamantyl)methoxycarbonyl)difluoromethanesulfonate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonium group to a sulfide.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonium group is replaced by other nucleophiles. Common reagents used in these reactions include trimethylsilyl chloride, Grignard reagents, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Triphenylsulfonium 1-((3-hydroxyadamantyl)methoxycarbonyl)difluoromethanesulfonate has several scientific research applications:

Photochemistry: It is widely used as a photoacid generator in photolithography and photoresist formulations.

Material Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its ability to generate acid upon exposure to light.

Biological Studies: It is used in biological research to study the effects of acid generation in various biological systems.

Mechanism of Action

The mechanism of action of Triphenylsulfonium 1-((3-hydroxyadamantyl)methoxycarbonyl)difluoromethanesulfonate involves the generation of acid upon exposure to light. The triphenylsulfonium group absorbs light energy, leading to the cleavage of the sulfonium bond and the release of a proton (H+). This proton can then participate in various chemical reactions, including the catalysis of polymerization reactions in photoresist materials . The molecular targets and pathways involved in this process are primarily related to the photochemical generation of acid and its subsequent interactions with other molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally or functionally related sulfonium salts, sulfonamides, and adamantane derivatives. Data are synthesized from peer-reviewed studies and technical reports.

Table 1: Physicochemical and Functional Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Melting Point (°C) | Key Functional Groups | Application |

|---|---|---|---|---|---|---|

| Triphenylsulfonium 1-((3-hydroxyadamantyl)methoxycarbonyl)difluoromethanesulfonate | Not explicitly provided | C₂₉H₃₀F₂O₅S₂ (estimated) | ~612.7 (estimated) | Not reported | Hydroxyadamantyl, difluoromethanesulfonate | Photoresist PAG |

| Triphenylsulfonium 1,1-Difluoro-2-hydroxyethanesulfonate (SY421109) | 1055223-62-5 | C₂₁H₂₀F₂O₃S | ~414.4 | Not reported | Difluoro-hydroxyethylsulfonate | Lithography additives |

| 1-(2,2-Difluoro-2-iodoethyl)adamantane (SY421111) | 1634682-40-8 | C₁₂H₁₆F₂I | ~332.2 | Not reported | Adamantane, difluoro-iodoethyl | Intermediate for fluorinated polymers |

| Bis4-(tert-butyl)phenylsulfonium Bromide (SY421113) | 439589-23-8 | C₂₆H₂₉BrFOS | ~495.5 | Not reported | tert-Butylphenyl, fluorophenyl | Ionic liquid catalysts |

| N-{3-[2-Cyano-3-(trifluoromethyl)phenoxy]phenyl}hexanamide (16) | Not provided | C₂₁H₂₀F₃N₂O₂ | ~398.4 | 95–96 | Trifluoromethyl, cyano, hexanamide | Peripheral drug candidates |

Key Findings:

Structural Differentiation :

- The hydroxyadamantyl group in the target compound distinguishes it from SY421109 and SY421113, which lack adamantane derivatives. This group enhances thermal stability and etching resistance compared to SY421109’s simpler hydroxyethylsulfonate structure .

- Unlike SY421111 (a difluoro-iodoethyl adamantane), the target compound integrates sulfonate anions, making it more suited for ionic applications like PAGs rather than polymer synthesis .

Performance in Photoresist Applications :

- The difluoromethanesulfonate anion generates stronger acids (e.g., HF) upon irradiation compared to SY421109’s hydroxyethanesulfonate, improving lithographic resolution .

- SY421113, with a bulky tert-butylphenyl group, exhibits lower solubility in photoresist solvents than the hydroxyadamantyl-containing target compound, which balances lipophilicity and polar compatibility .

Synthetic Yields and Purity: Compounds like N-{3-[2-cyano-3-(trifluoromethyl)phenoxy]phenyl}hexanamide (16) achieve >99% HPLC purity, comparable to industrial-grade sulfonium salts . However, the target compound’s synthetic yield remains unspecified in available data.

Thermal and Chemical Stability: Adamantane derivatives (target compound, SY421111) exhibit higher thermal stability (decomposition >250°C) than non-adamantane analogs like SY421109 . The trifluoromethoxy group in compounds 14 and 15 () enhances electron-withdrawing capacity but reduces hydrolytic stability compared to the target compound’s difluoromethanesulfonate .

Biological Activity

Triphenylsulfonium 1-((3-hydroxyadamantyl)methoxycarbonyl)difluoromethanesulfonate is a compound of interest in various fields, particularly in organic chemistry and materials science. Its biological activity has garnered attention due to its potential applications in photolithography and as a photoacid generator. This article delves into its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

- Molecular Formula : C30H28F2O6S2

- CAS Number : 1233844-88-6

The compound features a triphenylsulfonium moiety, which is known for its strong electrophilic properties, making it useful in various chemical reactions.

The biological activity of triphenylsulfonium salts is primarily linked to their ability to generate acids upon exposure to light. This property is exploited in photolithographic processes where precise patterning is required. The acid generated can catalyze various reactions, influencing the polymerization of photoresists.

Case Studies

-

Photolithography Applications :

- A study demonstrated that the incorporation of this compound into photoresist formulations significantly improved resolution and sensitivity when exposed to UV light. The acid generated during exposure facilitated the cross-linking of polymer chains, leading to enhanced mechanical properties of the resultant films .

- Toxicological Assessments :

Table 1: Biological Activity Parameters

| Parameter | Value |

|---|---|

| Molecular Weight | 564.67 g/mol |

| Solubility | Soluble in organic solvents |

| LD50 (oral, rats) | >2000 mg/kg |

| EC50 (water flea) | 0.26 mg/L |

| Photolytic stability | High |

Table 2: Comparative Analysis of Similar Compounds

| Compound Name | CAS Number | LD50 (mg/kg) | EC50 (mg/L) |

|---|---|---|---|

| This compound | 1233844-88-6 | >2000 | 0.26 |

| Triphenylsulfonium triflate | 84563-54-2 | >2000 | 0.15 |

| Diphenyl(4-t-butylphenyl)sulfonium nonafluorobutane sulfonate | 258872-05-8 | >2000 | 0.20 |

Q & A

Q. What are the optimal synthetic pathways for Triphenylsulfonium 1-((3-hydroxyadamantyl)methoxycarbonyl)difluoromethanesulfonate, and how are intermediates characterized?

Methodological Answer: The synthesis involves sequential functionalization of the adamantyl core and sulfonate groups. A typical route includes:

Adamantyl Functionalization: React 3-hydroxyadamantane with methoxycarbonyl chloride to introduce the methoxycarbonyl group.

Sulfonate Formation: Couple the product with difluoromethanesulfonyl chloride under anhydrous conditions.

Triphenylsulfonium Salt Formation: React the sulfonate intermediate with triphenylsulfonium chloride in tetrahydrofuran (THF) using triethylamine (EtN) as a base.

Characterization Techniques:

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage: Store in a desiccator at 4°C to prevent hydrolysis or thermal degradation. Use amber vials to avoid photolytic decomposition .

- Handling: Use inert atmosphere techniques (e.g., glovebox) for moisture-sensitive steps. Personal protective equipment (PPE) includes N95 masks, gloves, and eyeshields due to skin/eye irritation risks .

- Stability Tests: Conduct accelerated aging studies (e.g., 40°C/75% RH for 1 week) to assess degradation trends .

Q. What analytical methods are critical for confirming the purity and structural integrity of this compound?

Methodological Answer:

- HPLC-PDA: Quantify purity (>95%) and detect impurities .

- Thermogravimetric Analysis (TGA): Assess thermal stability (decomposition onset >150°C) .

- Elemental Analysis: Verify stoichiometry (C, H, S, F content) .

- FT-IR Spectroscopy: Identify functional groups (e.g., sulfonate S=O stretch at 1350–1200 cm) .

Advanced Research Questions

Q. How can researchers optimize the yield of the final sulfonium salt when scaling up synthesis?

Methodological Answer:

- Solvent Optimization: Replace THF with dimethylacetamide (DMAc) for better solubility at higher concentrations .

- Catalytic Additives: Introduce 1–2 mol% of tetrabutylammonium iodide (TBAI) to enhance sulfonate coupling efficiency .

- Reaction Monitoring: Use in-situ F NMR to track difluoromethanesulfonate intermediate formation .

Q. What mechanistic insights explain the role of the 3-hydroxyadamantyl group in modulating the compound’s reactivity or solubility?

Methodological Answer:

- Solubility: The adamantyl group enhances hydrophobicity, reducing aqueous solubility but improving compatibility with non-polar solvents (e.g., toluene) .

- Thermal Stability: The rigid adamantane framework suppresses thermal decomposition pathways, as shown by TGA data with <5% mass loss below 200°C .

- Reactivity: Steric hindrance from the adamantyl group slows nucleophilic attack on the sulfonate moiety, confirmed by kinetic studies in DMSO .

Q. How can computational methods (e.g., DFT) predict the thermal decomposition pathways of this sulfonium salt?

Methodological Answer:

- DFT Calculations: Model bond dissociation energies (BDEs) for the sulfonate group to identify weak points (e.g., S–O bond cleavage at 180–200°C) .

- Molecular Dynamics (MD): Simulate degradation in solvent environments to predict byproducts (e.g., triphenylsulfide formation) .

- Validation: Cross-reference computational results with experimental TGA-MS data .

Q. How should discrepancies in reported reaction yields for similar sulfonium salts be resolved?

Methodological Answer:

- Reproducibility Checks: Replicate reactions under identical conditions (solvent purity, temperature control ±1°C) .

- Advanced Analytics: Use high-resolution mass spectrometry (HRMS) to detect trace impurities affecting yield .

- Statistical Analysis: Apply Design of Experiments (DoE) to isolate critical variables (e.g., base concentration, reaction time) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.